

RGT-419B First-in-Human Studies: A Technical Support Guide

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Compound of Interest

Compound Name: NZ 419

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the safety and tolerability of RGT-419B as observed in its first-in-human clinical trials. The following content, presented in a question-and-answer format, addresses potential issues and frequently asked questions that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the established safety and tolerability profile of RGT-419B in the initial human studies?

A1: In the first-in-human Phase 1A study (NCT05304962), RGT-419B was found to be safe and well-tolerated in patients with HR+/HER2- advanced breast cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#) Notably, no dose-limiting toxicities were observed across the tested dose cohorts.[\[1\]](#)[\[2\]](#)[\[3\]](#) Furthermore, no patients had to discontinue treatment due to adverse events.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What are the most frequently reported adverse events associated with RGT-419B administration?

A2: The most common treatment-emergent adverse events (TEAEs) reported were nausea, reduced white blood cell counts (specifically neutrophils and lymphocytes), and diarrhea.[\[4\]](#) It is important to note that no treatment-related adverse events of Grade 3 or higher were observed in the initial cohorts.[\[4\]](#)

Q3: Has any specific organ toxicity, such as ocular toxicity, been observed with RGT-419B?

A3: The available data from the first-in-human study indicates no observed ocular toxicity.[\[4\]](#)

Q4: What is the recommended dosing schedule for RGT-419B based on the Phase 1A study?

A4: The Phase 1A study utilized a continuous 28-day cycle of oral RGT-419B administration.[\[1\]](#)
[\[2\]](#)[\[3\]](#) The study evaluated several dose cohorts, including 25 mg once daily (QD), 75 mg QD, 150 mg QD, and 150 mg twice daily (BID), to determine the maximum tolerated dose and recommended dose for expansion.[\[4\]](#)

Q5: What are the key pharmacokinetic characteristics of RGT-419B observed in humans?

A5: Preliminary pharmacokinetic analyses of RGT-419B have shown a dose-dependent increase in exposure at a steady state.[\[4\]](#) The drug exhibits a long half-life and a small peak-to-trough ratio at a steady state.[\[1\]](#)[\[2\]](#)

Troubleshooting Guide

Issue: A researcher observes a higher-than-expected incidence of neutropenia in a preclinical model.

Troubleshooting Steps:

- Review Dosing and Administration: Confirm that the dosage and administration route in the preclinical model are comparable to those used in the first-in-human study. The clinical trial used oral administration.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Assess Patient Population Equivalents: The clinical trial participants were heavily pre-treated patients with HR+/HER2- advanced breast cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#) Consider if the preclinical model accurately reflects this patient population's characteristics and prior treatments.
- Consult Safety Data: In the Phase 1A study, a 25% rate of neutropenia was reported, with all instances being below Grade 3.[\[5\]](#) This suggests that mild to moderate neutropenia is an expected on-target effect.
- Evaluate Potential Drug-Drug Interactions: If the preclinical model involves co-administration of other agents, investigate potential pharmacokinetic or pharmacodynamic interactions that

could potentiate myelosuppressive effects.

Issue: Unexpected gastrointestinal side effects, such as severe diarrhea, are observed in an experimental setting.

Troubleshooting Steps:

- **Confirm Dosing Regimen:** Diarrhea was reported as a treatment-emergent adverse event in the clinical trial.^[4] Verify that the experimental dose and schedule align with the established clinical parameters.
- **Analyze Formulation:** Ensure the formulation and vehicle used in the experiment are inert and not contributing to gastrointestinal distress.
- **Monitor Fluid and Electrolyte Balance:** In clinical settings, supportive care measures would be implemented. In a preclinical setting, ensure adequate hydration and monitor for signs of dehydration or electrolyte imbalance.

Data Presentation

Summary of Treatment-Emergent Adverse Events (TEAEs) in the First-in-Human Study of RGT-419B

| Adverse Event Category | Specific Events Reported | Severity | Incidence |
|------------------------|--|--|-------------------------|
| Gastrointestinal | Nausea, Diarrhea | Not specified, but no Grade 3 or higher TRAEs reported | Most observed TEAEs |
| Hematological | Reduced white blood cell counts (neutrophils and/or lymphocytes) | All below Grade 3 | 25% rate of neutropenia |
| General | No dose-limiting toxicities observed | N/A | 0% |
| Ocular | No ocular toxicity observed | N/A | 0% |

Note: This table is a summary of the publicly available data from the Phase 1A study (NCT05304962) as of the latest reports. More detailed quantitative data may be available upon full publication of the study results.

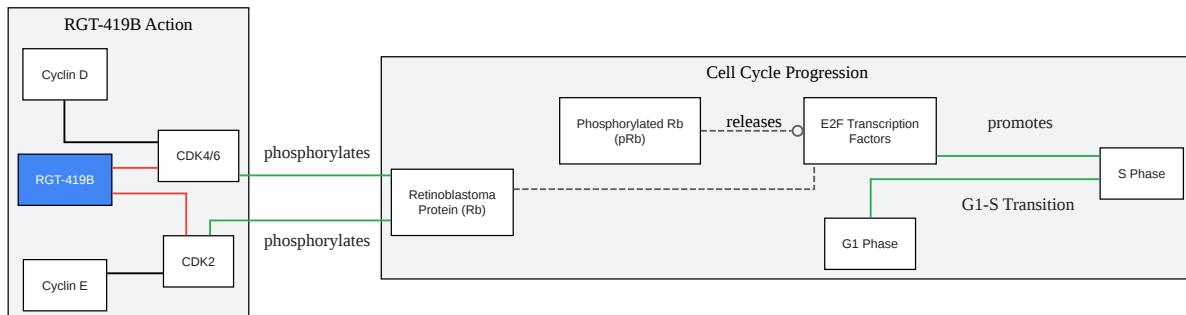
Experimental Protocols

Methodology for the First-in-Human, Dose-Escalation Study of RGT-419B (NCT05304962)

- Study Design: A Phase 1A, multicenter, open-label, dose-escalation study.[3][6]
- Patient Population: Patients with hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer who had progressed on prior CDK4/6 inhibitors and endocrine therapy.[3][6]
- Intervention: Oral monotherapy with RGT-419B.[1][2][4]
- Dosing Schedule: Continuous administration in 28-day cycles.[1][2][3]
- Dose Escalation: A standard 3+3 design was employed to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).[4]
- Dose Cohorts: Four cohorts were evaluated: 25 mg QD, 75 mg QD, 150 mg QD, and 150 mg BID.[4]
- Primary Objectives: To assess the safety and tolerability of RGT-419B.[4]
- Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of RGT-419B.[4]

Visualizations

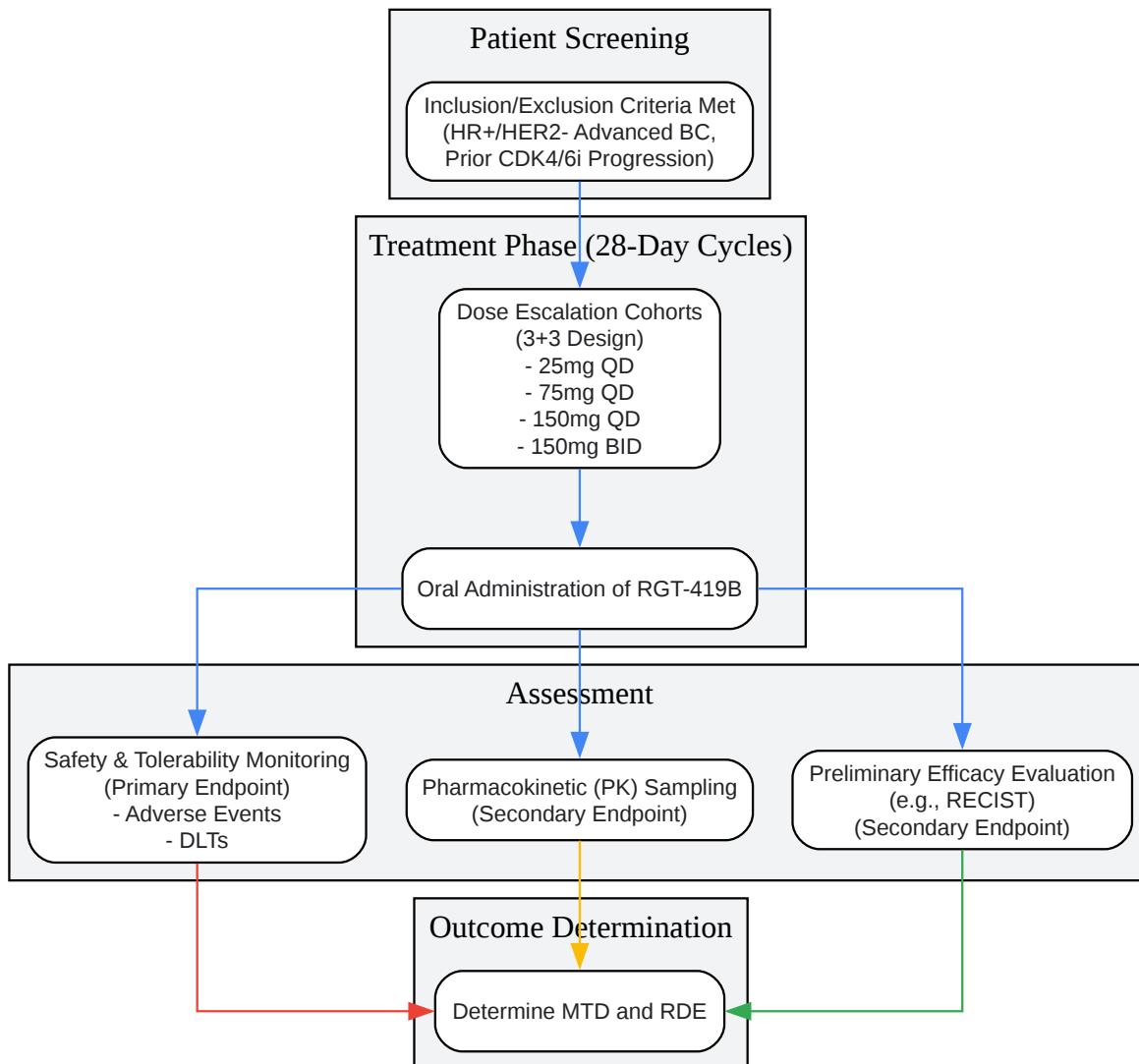
Signaling Pathway of RGT-419B



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Caption: Mechanism of action of RGT-419B, a CDK2/4/6 inhibitor.

Experimental Workflow for the First-in-Human Study



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Caption: Workflow of the RGT-419B first-in-human dose-escalation study.

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